Carbosulfan

Description

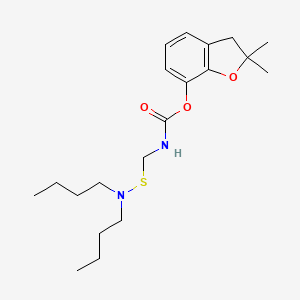

Structure

3D Structure

Properties

Molecular Formula |

C20H32N2O3S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)sulfanylmethyl]carbamate |

InChI |

InChI=1S/C20H32N2O3S/c1-5-7-12-22(13-8-6-2)26-15-21-19(23)24-17-11-9-10-16-14-20(3,4)25-18(16)17/h9-11H,5-8,12-15H2,1-4H3,(H,21,23) |

InChI Key |

FABFUHUAVHHSSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)SCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Studies

Established Synthetic Routes for Carbosulfan (B1218777)

This compound is a synthetic compound made-in-china.comherts.ac.uk. Its preparation primarily involves carbofuran (B1668357) as a key precursor, a strategy driven by the aim to develop lower-toxicity derivatives of carbofuran, which is known for its high toxicity. google.com

Carbofuran as a Key Precursor in this compound Synthesis

Carbofuran, a carbamate (B1207046) insecticide, serves as a crucial starting material in the synthesis of this compound. google.comwikipedia.orgeagri.org Carbofuran itself is manufactured by the reaction of methyl isocyanate with 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. wikipedia.org this compound is considered a sulfanylated derivative of carbofuran. eagri.org

Chemical Reaction Pathways and Mechanism Elucidation

The synthesis of this compound from carbofuran typically involves a reaction with sulfur dichloride (SCl₂) followed by a reaction with di-n-butylamine. google.com One reported method involves adding carbofuran and dichloroethane to a reaction vessel, followed by triethylamine (B128534), stirring, cooling to 5 °C, and then dropwise addition of sulfur dichloride. The mixture is then heated to 20 °C and reacted for a period. google.com Another pathway involves the initial reaction of di-n-butylamine with sulfur monochloride to produce di-n-butylamino sulfur chloride, which then reacts with carbofuran to yield this compound. google.com

The degradation of this compound, which is essentially the reverse process of its formation from carbofuran, involves the cleavage of the carbamyl N-S bond, yielding carbofuran. This degradation process is influenced by factors such as pH, initial this compound concentration, acetonitrile (B52724) concentration, shaking speed, ionic strength, and temperature. researchgate.net The degradation reaction is promoted by hydronium ions and is likely a protonation-intermolecular rearrangement rather than a pure hydrolysis. researchgate.net

Investigation of Novel Synthetic Approaches

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include waste prevention, maximizing atom economy, using less hazardous chemical synthesis, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, minimizing or avoiding derivatization, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. nih.govbridgew.eduacs.orgic.ac.uk

While specific detailed green chemistry approaches for this compound synthesis are not extensively detailed in the provided search results, the general principles of green chemistry would advocate for methodologies that:

Maximize Atom Economy: Designing reactions where most atoms of the reactants are incorporated into the final this compound molecule, minimizing waste. nih.govacs.org

Use Less Hazardous Solvents and Reagents: Replacing chlorinated solvents or highly toxic reagents with more benign alternatives. nih.govbridgew.eduic.ac.uk

Energy Efficiency: Developing synthetic routes that require less energy input, potentially through the use of catalysts or milder reaction conditions. nih.govacs.org

Reduce Derivatives: Minimizing the use of protecting groups or temporary modifications that require additional reagents and generate waste. acs.org

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is an area of ongoing research, often driven by the desire to improve efficacy, modify properties, or reduce undesirable characteristics. While the provided information focuses on this compound's synthesis from carbofuran, and mentions carbofuran metabolites, it also highlights the broader field of synthesizing derivatives of carbamate insecticides. Research into carbazole (B46965) derivatives, for instance, explores their potential as anticancer and antioxidant agents, demonstrating the structural modification of similar heterocyclic compounds to achieve novel biological activities. researchgate.netnih.govnih.gov This general approach of modifying a core chemical structure to create new compounds with altered properties is applicable to the development of this compound analogs.

Structural Characterization of Synthetic Intermediates and Products

This compound, a carbamate insecticide, is structurally related to carbofuran and is often considered a pro-insecticide, metabolizing into carbofuran in vivo fishersci.cathegoodscentscompany.comatamankimya.com. Its synthesis typically involves carbofuran as a key precursor, followed by specific derivatization steps to introduce the sulfenyl moiety. The structural characterization of both the final this compound product and its synthetic intermediates is crucial for ensuring product purity, efficacy, and understanding reaction pathways.

Synthetic Routes and Key Intermediates Several synthetic methodologies have been reported for this compound. A predominant route involves the reaction of carbofuran with sulfur dichloride (SCl₂) to form an intermediate sulfide (B99878), which then reacts with di-n-butylamine [(CH₃(CH₂)₃)₂NH] to yield this compound uni.lu. Another described method involves the preparation of di-n-butylamino sulfur chloride from di-n-butylamine and sulfur monochloride, which subsequently reacts with methylamino formyl fluoride (B91410) and furan (B31954) phenol (B47542) uni.lu.

A detailed preparation method involves dissolving carbofuran in an organic solvent such as dichloroethane, dichloromethane, toluene, or chlorobenzene (B131634) uni.lu. Triethylamine is added as an acid-binding agent, followed by the dropwise addition of sulfur dichloride, leading to the formation of a sulfide solution intermediate uni.lu. In a subsequent step, di-n-butylamine, 4-dimethylaminopyridine (B28879) (as a catalyst), and additional triethylamine are introduced to the sulfide solution, culminating in the formation of this compound uni.lu. Yields for these synthetic processes can vary, with reports indicating figures such as 90% fishersci.ca, 2.4%, and 97-98% for optimized methods.

While the synthetic pathways identify key intermediates such as the sulfide intermediate (formed from carbofuran and sulfur dichloride) and di-n-butylamino sulfur chloride, detailed spectroscopic characterization data (e.g., specific NMR, IR, or MS fragmentation patterns) for these direct synthetic intermediates were not explicitly provided in the available search results. However, their formation is well-established within the synthetic schemes.

Characterization of this compound this compound is typically observed as a brown sticky or clear viscous liquid fishersci.caatamankimya.com. Its physical and chemical properties are well-documented, providing essential data for its identification and quality control.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₂₀H₃₂N₂O₃S | |

| Molecular Weight | 380.54 g/mol | |

| Boiling Point | 124-128 °C (approx. 126 °C) | fishersci.caatamankimya.com |

| Melting Point | <25 °C | |

| Flash Point | 115-117 °C | fishersci.ca |

| Relative Density | 1.056 (at 20 °C) | fishersci.ca |

| Vapor Pressure | 0.041 x 10⁻³ Pa or 3.1 x 10⁻⁵ Pa (at 20 °C) | fishersci.ca |

| Refractive Index | 1.6360 (estimate) | |

| Solubility in Water | 0.3 mg/L (at 25 °C) | fishersci.caatamankimya.com |

| Solubility in Organic Solvents | Miscible with acetone, ethanol, xylene | fishersci.ca |

Spectroscopic and Chromatographic Analysis Various analytical techniques are employed for the structural characterization and quantification of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for purity assessment and identification. For instance, HPLC analysis of this compound using a C18 column with an acetonitrile:methanol (70:30) mobile phase at a flow rate of 1 mL/min and a UV detector at 210 nm, shows a retention time of 3.265 minutes for this compound. Mass spectral data for this compound are also available, aiding in its definitive identification.

Spectrophotometric methods have also been developed for this compound determination. After alkaline hydrolysis, this compound yields 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (carbofuran phenol), which can then be coupled with diazotized reagents to form colored species measurable by UV-Vis spectrophotometry, with an absorbance maximum typically around 484 nm.

Characterization of Key Precursor: Carbofuran Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) is a critical precursor in this compound synthesis and also its primary metabolite fishersci.cathegoodscentscompany.comuni.lu. Its structural integrity and purity are essential for the quality of the final this compound product. Under the same HPLC conditions mentioned for this compound (C18 column, acetonitrile:methanol 70:30, 1 mL/min flow, UV detector at 210 nm), carbofuran exhibits a retention time of 1.735 minutes.

Table 2: Chromatographic Data for this compound and Carbofuran

| Compound | HPLC Retention Time (min) | Mobile Phase (Acetonitrile:Methanol) | Column Type | Detector Wavelength (nm) | Citation |

| This compound | 3.265 | 70:30 | C18 | 210 | |

| Carbofuran | 1.735 | 70:30 | C18 | 210 |

Environmental Fate and Degradation Dynamics

Hydrolytic Transformation Pathways

The hydrolysis of carbosulfan (B1218777) is a critical process influencing its persistence in aqueous environments. This transformation is significantly affected by the pH of the medium and leads to the cleavage of the N-S bond, resulting in the formation of key metabolites.

The rate of this compound degradation through hydrolysis is highly dependent on pH. researchgate.net Studies have shown that the hydrolysis of this compound follows first-order kinetics. nih.gov The half-life of this compound varies significantly with pH. For instance, in one study, the half-lives were recorded as 0.2, 11.4, and 18.2 hours at pH 5, 7, and 9, respectively. inchem.org Another investigation in aqueous buffer solutions with low concentrations of acetonitrile (B52724) reported half-lives of approximately 1.6 hours at pH 4.0, 15 hours at pH 5.0, and a range of 112 to 433 hours at pH 6.0. researchgate.net The degradation is promoted by the presence of hydronium ions, indicating that the reaction is acid-catalyzed. researchgate.net

Interactive Data Table: Hydrolysis Half-Life of this compound at Different pH Levels

| pH | Half-Life (hours) | Reference |

| 3.0 | 30.6 | researchgate.net |

| 4.0 | 1.6 | researchgate.net |

| 5.0 | 0.2 | inchem.org |

| 5.0 | 15 | researchgate.net |

| 7.0 | 11.4 | inchem.org |

| 9.0 | 18.2 | inchem.org |

The primary hydrolytic degradation pathway of this compound involves the cleavage of the N-S bond, yielding carbofuran (B1668357) as a major product. researchgate.netnih.gov Other significant metabolites formed during hydrolysis include dibutylamine and various phenolic compounds. fao.orgnih.gov At acidic pH levels (pH 5 and 7), carbofuran is the main product, while at a more alkaline pH of 9, the 7-phenol becomes the predominant metabolite. inchem.org this compound can also be metabolized to 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran (B117061) through subsequent hydroxylation and oxidation. nih.gov Other identified metabolites include carbofuran-7-phenol, 3-hydroxy-7-phenolcarbofuran, and 3-keto-7-phenolcarbofuran. nih.govherts.ac.uk

The cleavage of the N-S bond in the this compound molecule is a key step in its degradation. This cleavage readily occurs in buffer solutions, leading to the formation of carbofuran. nih.gov The hydrolysis reaction that drives this cleavage proceeds with first-order kinetics. nih.gov It has been suggested that the degradation of this compound is not a pure hydrolysis reaction but rather a protonation-intermolecular rearrangement reaction. researchgate.net In the presence of sulfhydryl reagents like cysteine and glutathione at neutral pH, thiolytic N-S bond cleavage occurs, also with first-order kinetics, producing carbofuran as the sole identifiable product. nih.gov The metabolism of this compound in biological systems, such as in hens, also begins with the hydrolysis of the N-S bond to form carbofuran and dibutylamine. fao.org

Photolytic Degradation Processes

In addition to hydrolysis, photolysis plays a significant role in the degradation of this compound in the environment, particularly in aqueous systems exposed to sunlight.

Studies on the photodecomposition of this compound in aqueous solutions have shown that it degrades under irradiation. The half-life of this compound in aqueous solutions under photolytic conditions has been reported to be 1.4 days at pH 7 and between 4 to 8 days in distilled water. fao.org

The primary products of this compound photolysis in aqueous solutions are carbofuran and dibutylamine. fao.org Further phototransformation can lead to the formation of other products. While detailed pathways for the photolytic degradation of this compound are specific to the compound, general mechanisms for related pesticides involve reactions such as oxidation, reduction, and rearrangement induced by light.

Influence of Light Spectrum and Intensity on Degradation Rates

The degradation of this compound is significantly influenced by light, a process known as photodegradation or photolysis. The rate of this breakdown is dependent on both the spectrum (wavelength) and intensity of the light source.

Research has demonstrated that this compound degrades more rapidly when exposed to direct sunlight or short-wave ultraviolet (UV) light compared to its primary metabolite, carbofuran. A photo-decomposition study highlighted this difference, recording the residue half-life (RL₅₀) of this compound under different light conditions. In direct sunlight, the half-life was 8.14 hours, while under short-wave UV light, it decreased to 6.09 hours. In aqueous solutions, the photolysis half-life has been reported to be approximately 1.4 days at a neutral pH of 7, and between 4 to 8 days in distilled water researchgate.net.

While specific studies detailing the effects of various individual light spectra on this compound are limited, general principles of photochemistry indicate that higher energy light, such as UV radiation, is typically more effective at inducing degradation than visible light researchgate.net. The intensity of the light source also plays a crucial role. Studies on the photocatalytic degradation of the related compound carbofuran show that an increase in light intensity leads to a higher rate of degradation fao.org. This is because greater light intensity provides more energy for the generation of reactive oxygen species that drive the decomposition process fao.org. This principle suggests that this compound degradation rates would be highest under conditions of intense, direct sunlight, which contains a significant UV component.

Table 1: Photodegradation Half-Life (RL₅₀) of this compound

Light Condition Half-Life (Hours) Reference Direct Sunlight 8.14 vertikit.co.uk Short-wave UV Light 6.09 vertikit.co.uk

Biotic Degradation Mechanisms

The breakdown of this compound in the environment is largely mediated by microorganisms, which utilize the compound as a source of carbon and energy. This biotic degradation is a key process in the detoxification and removal of this compound from soil and water systems.

Researchers have successfully isolated and identified several microbial strains with the ability to degrade this compound. A common method for isolation involves using a selective mineral salt medium, such as Bushnell-Hass Agar (BHA), with this compound as the sole carbon source, thereby enriching for microbes capable of its metabolism ekb.egvertikit.co.uk.

Studies have led to the identification of various potent bacterial degraders. For instance, from marine environments in Belawan, North Sumatera, bacterial isolates designated Sp.1 and Sp.6 were shown to be capable of completely degrading this compound within 21 days of incubation ekb.egvertikit.co.uk. Other research has identified Pseudomonas sp. strain CISH C-1, isolated from mango orchard soil, which degraded 91% of this compound in sterilized soil over 28 days vertikit.co.uk. The degradation of this compound's primary metabolite, carbofuran, has also been studied, with bacteria such as Enterobacter sp. and Chryseobacterium sp. BSC2-3 being isolated for their degradative capabilities uc.ptmdpi.com.

Table 2: Examples of this compound-Degrading Microbial Isolates

Microbial Isolate Source of Isolation Degradation Efficiency Reference Sp.1 and Sp.6 Belawan, North Sumatera Complete degradation in 21 days [3, 4] Pseudomonas sp. CISH C-1 Mango orchard soil 91% degradation in 28 days ekb.eg

The microbial metabolism of this compound proceeds through a series of enzymatic reactions. The primary metabolic pathway begins with the cleavage of the N-S bond of the this compound molecule frontiersin.org. This initial step is a hydrolysis reaction that yields two main products: the more toxic metabolite carbofuran and dibutylamine researchgate.netfrontiersin.org.

This hydrolysis is catalyzed by enzymes known as hydrolases, specifically carboxyl ester hydrolases (EC 3.1.1) mdpi.com. Enzymes such as carbofuran hydrolase (CaH) have been identified in various bacteria and are responsible for this initial breakdown hibiscuspublisher.comsci-hub.box.

Co-metabolism is a process where a microorganism, while metabolizing a primary substrate for energy and growth, produces an enzyme or cofactor that fortuitously degrades another compound (the co-substrate) usu.ac.id. This mechanism is significant in environmental remediation because it can facilitate the degradation of pollutants at concentrations too low to support microbial growth on their own usu.ac.id.

While specific studies detailing the co-metabolic degradation of this compound are not extensively documented, the principle is highly relevant. The multi-step degradation pathway of this compound (this compound → carbofuran → 3-hydroxycarbofuran) suggests that a consortium of different microbial species could be involved, where one species carries out the initial hydrolysis and another, possibly through co-metabolism, degrades the resulting metabolites. For example, a microbe growing on a different carbon source might produce a non-specific oxygenase that can hydroxylate the carbofuran ring structure, contributing to its breakdown. This cooperative degradation within a microbial community can lead to a more rapid and complete removal of the pesticide from the environment.

The low aqueous solubility of this compound can limit its availability to microorganisms, thereby slowing its degradation rate. Some degrading bacteria overcome this limitation by producing biosurfactants—surface-active compounds that increase the solubility and emulsification of hydrophobic compounds like this compound ekb.eg.

Research has demonstrated a strong link between biosurfactant production and enhanced this compound degradation. The bacterial isolates Sp.1 and Sp.6, which effectively degraded this compound, were found to be biosurfactant producers ekb.eg. Another isolate from the same study, Sp.7, showed the highest production of biosurfactants, with a concentration of 54.6 ppm ekb.eg. The biosurfactants emulsify the this compound, breaking it into smaller droplets with a larger surface area, which facilitates uptake and enzymatic attack by the bacteria ekb.eg. This mechanism significantly enhances the rate and extent of biodegradation. Similarly, Pseudomonas aeruginosa, a known biosurfactant producer, has been shown to effectively degrade carbofuran.

Environmental Transport and Persistence

The persistence of this compound in the environment is relatively low, as indicated by its half-life in various environmental compartments. Generally, it is not expected to persist in soil or water systems and has a low potential to leach into groundwater due to its low water solubility.

In soil, the half-life (RL₅₀) of this compound has been measured at 6.41 days. Persistence is influenced by soil properties, such as organic matter content, and the formulation of the pesticide. One study found that residues in laterite soil persisted for 20-30 days, while in coastal alluvium soil with higher organic matter, persistence was up to 20 days. The same study reported half-lives of 12, 14, and 15 days in red, alluvium, and black soils, respectively, when applied at a concentration of 5 ppm. On plant surfaces, degradation is faster, with a reported half-life of 2.86 days on leaves.

Regarding transport within plants, studies in maize show that this compound has weak upward translocation researchgate.net. When applied to the soil, the majority of the compound (around 85%) accumulates in the roots researchgate.net. However, its more water-soluble metabolite, carbofuran, can be more readily translocated from the roots to the shoots and leaves researchgate.net.

Table 3: Persistence (Half-Life) of this compound in Soil

Soil Type/Compartment Half-Life (Days) Reference General Soil 6.41 vertikit.co.uk Plant Leaves 2.86 vertikit.co.uk Laterite Soil 20-30 (persistence) uc.pt Coastal Alluvium Soil up to 20 (persistence) uc.pt Black Soil (at 5 ppm) 15 uc.pt Red Soil (at 5 ppm) 12 uc.pt Alluvium Soil (at 5 ppm) 14 uc.pt

Dissipation Dynamics in Soil Systems

The persistence of this compound in soil is relatively low, with its dissipation rate influenced by soil type and microbial activity. Under aerobic conditions, the half-life of this compound is reported to be between 1 and 5 days. inchem.org Studies have shown that it degrades rapidly, with over 95% of the compound breaking down within 60 days in black, red, and alluvial soils. researchgate.net In one study on laterite and coastal alluvium soils, residues persisted for up to 20-30 days in laterite soil and up to 20 days in coastal alluvium soil, which has a higher organic matter content. researchgate.net

The primary degradation product in soil is carbofuran. researchgate.net Another significant metabolite formed under both aerobic and anaerobic conditions is dibutylamine (DBA), which can bind rapidly to soil particles. inchem.org While DBA is formed quickly under anaerobic conditions and tends to accumulate, its formation is accompanied by less CO2 production compared to aerobic conditions. inchem.org

| Soil Type | Condition | Reported Half-Life (RL50) | Reference |

|---|---|---|---|

| Silt Loam and Clay | Aerobic | 1-5 days | inchem.org |

| General Soil | Aerobic | 1-5 days | inchem.org |

| Laterite Soil | Field Capacity Moisture | 6.41 days | researchgate.net |

| Black Soil | Lab Incubation | 15 days | researchgate.net |

| Red Soil | Lab Incubation | 12 days | researchgate.net |

| Alluvial Soil | Lab Incubation | 14 days | researchgate.net |

Persistence and Half-Life in Aquatic Environments

In aquatic systems, the degradation of this compound is significantly influenced by the pH of the water. Hydrolysis is a key degradation pathway, leading to the formation of carbofuran. researchgate.netnih.gov The rate of degradation is faster in alkaline conditions compared to acidic or neutral conditions. ijair.org

Research has demonstrated that the half-life of this compound in water can range from approximately 4.4 to 7.5 days. ijair.org In alkaline water, the half-life was observed to be between 4.42 and 5.24 days, while in acidic water, it ranged from 5.70 to 6.29 days. ijair.org The longest persistence was noted in neutral pH water, with a half-life of 7.18 to 7.51 days. ijair.org Despite these variations, over 95% of the initial amount of this compound degraded within 30 days, regardless of the pH. ijair.org In tropical irrigated rice fields, both this compound and its primary metabolite carbofuran exhibit low persistence in the water column. nih.govresearchgate.net

| Water pH | Reported Half-Life | Reference |

|---|---|---|

| Alkaline | 4.42 - 5.24 days | ijair.org |

| Acidic | 5.70 - 6.29 days | ijair.org |

| Neutral | 7.18 - 7.51 days | ijair.org |

| Paddy Water (pH 7) | ~1.4 days | fao.org |

Leaching Potential and Groundwater Contamination Research

Based on its chemical properties, this compound is generally not expected to be persistent in water systems or leach into groundwater. herts.ac.uk Its low aqueous solubility contributes to this characteristic. herts.ac.uk Field studies support this assessment. For instance, in citrus groves that received multiple applications of this compound, the parent compound was not detected in either surface water or groundwater samples. inchem.org This suggests a low potential for this compound to move through the soil profile and contaminate groundwater resources under typical agricultural use conditions.

Bioaccumulation Dynamics in Aquatic Biota (e.g., Zebrafish)

Studies on the bioaccumulation of this compound in aquatic organisms like zebrafish (Danio rerio) indicate that the compound is not highly accumulative. nih.govacs.org In one study, zebrafish exposed to this compound for 15 days showed a bioaccumulation factor of 18. nih.govacs.org

The metabolism of this compound within the fish is rapid, with a reported half-life of 1.63 days. nih.govacs.orgacs.org However, its primary metabolites, carbofuran and 3-hydroxycarbofuran, are more persistent within the zebrafish. nih.govacs.org The rapid metabolism and subsequent depuration of the parent compound limit its long-term bioaccumulation. acs.orgacs.org

Comprehensive Metabolite Profiling in Environmental Matrices

Tracking Formation and Decline of Primary and Secondary Metabolites

In both soil and aquatic environments, the primary degradation pathway for this compound is the cleavage of the N-S bond, which yields carbofuran and dibutylamine. inchem.orgresearchgate.netplantarchives.org This transformation, often initiated by hydrolysis, is a rapid process. acs.orgscielo.br In oranges, for example, the metabolism of this compound to carbofuran was observed to be rapid, occurring within three days. scielo.br

Further metabolism involves oxidation and hydroxylation reactions. sci-hub.box Carbofuran is oxidized to form 3-hydroxycarbofuran, which can be further oxidized to 3-ketocarbofuran. sci-hub.boxresearchgate.net In studies with zebrafish, carbofuran and 3-hydroxycarbofuran were identified as the main metabolites. nih.govacs.orgacs.org The concentration of carbofuran in zebrafish reached an equilibrium of about 0.40 mg/kg after seven days of exposure, while 3-hydroxycarbofuran increased to 0.29 mg/kg after 15 days. acs.org Other metabolites that have been identified in various matrices include phenolic compounds such as 3-hydroxy-7-phenolcarbofuran, 3-keto-7-phenolcarbofuran, and 7-phenolcarbofuran. sci-hub.box

Comparative Analysis of Metabolite Persistence Relative to Parent Compound

A key aspect of this compound's environmental fate is that its primary metabolites often exhibit greater persistence than the parent compound itself. nih.govacs.org This is clearly demonstrated in bioaccumulation studies with zebrafish, where the half-life of this compound was 1.63 days, while its metabolites carbofuran and 3-hydroxycarbofuran had significantly longer half-lives of 3.33 days and 5.68 days, respectively. nih.govacs.orgacs.orgacs.org At the end of a 20-day depuration period, 96.6% of this compound had been degraded, compared to only 85.0% of carbofuran and 64.8% of 3-hydroxycarbofuran. acs.orgacs.org

Similarly, in studies on apple leaves, the half-life of this compound was 4-5 days, whereas the half-life of the resulting carbofuran was 12.5-16 days. inchem.org In rice paddy ecosystems, carbofuran was found to be the main metabolite with a permanence of 30 days in the soil. scielo.br This greater persistence of carbofuran, a more toxic compound than this compound, highlights the importance of including major metabolites in environmental risk assessments. scielo.brfao.org

Molecular and Biochemical Interactions in Non Target Organisms

Enzyme Inhibition and Kinetic Studies

Acetylcholinesterase (AChE) Inhibition Characteristics

Carbosulfan's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). cabidigitallibrary.orgmdpi.com As a carbamate (B1207046) insecticide, This compound (B1218777) acts as a pseudo-irreversible or reversible inhibitor of AChE. neptjournal.commdpi.com The inhibition mechanism involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme. researchgate.net This process is analogous to the natural acetylation that occurs with acetylcholine but at a much slower rate.

The carbamylated enzyme is significantly more stable than the acetylated form, yet it can undergo spontaneous hydrolysis, which allows the enzyme to eventually regenerate. researchgate.net The rate of this decarbamylation is much slower than deacetylation, leading to a temporary but effective blockage of the enzyme's function. researchgate.net This inhibition causes an accumulation of acetylcholine at nerve synapses, leading to constant stimulation of nerve fibers, which results in neurotoxicity. mdpi.commdpi.com

Analysis of Inhibition Kinetics (e.g., Vmax, Km, Ki, Ki')

In a mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This interaction affects both the maximum reaction velocity (Vmax) and the Michaelis constant (Km). The Vmax decreases as the inhibitor concentration increases, while the Km value increases. nih.gov The inhibition constant (Ki), which measures the affinity of the inhibitor for the free enzyme, was determined for Carbofuran (B1668357) to be 1.9 ppm. nih.gov

| Kinetic Parameter | Value (for Carbofuran) | Description |

|---|---|---|

| Km (Michaelis Constant) | 3.8 mM | Substrate concentration at which the reaction rate is half of Vmax. An increased Km suggests a lower affinity of the enzyme for its substrate in the presence of the inhibitor. nih.gov |

| Vmax (Maximum Velocity) | 1.3 µM/min | The maximum rate of the reaction when the enzyme is saturated with the substrate. A decreased Vmax indicates that the inhibitor reduces the enzyme's catalytic efficiency. nih.gov |

| Ki (Inhibition Constant) | 1.9 ppm | A measure of the inhibitor's potency; it represents the concentration required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. nih.gov |

Modulation of General Esterase Activity

This compound and other carbamates can also interact with general esterases, such as carboxylesterases (CEs). These enzymes play a significant role in the detoxification of xenobiotics, including pesticides. inchem.orgmdpi.com Carboxylesterases can act as scavengers by hydrolyzing or sequestering carbamates, thereby preventing them from reaching their primary target, AChE. mdpi.com

However, this interaction can also lead to the inhibition of carboxylesterase activity. Studies have shown that various carbamate pesticides can strongly inhibit the activity of human carboxylesterases (CES1 and CES2). neptjournal.com This inhibition can disrupt the metabolic homeostasis of lipids and other endogenous and exogenous compounds that are substrates for these enzymes. neptjournal.com Enhanced carboxylesterase activity has been identified as a mechanism of resistance to carbamates in some organisms, indicating a direct interaction between the pesticide and these enzymes. openaccesspub.org The modulation of general esterase activity by this compound represents a secondary toxicological effect, interfering with the organism's natural defense and metabolic pathways.

Impact on ATPases (Na+-K+ATPase, Ca++ATPase, Mg++ATPase)

Membrane-bound ATPases are crucial for maintaining cellular ion gradients, a process vital for nerve function, muscle contraction, and nutrient transport. Several pesticides are known to disrupt these ion pumps. Research on Carbofuran, the metabolite of this compound, demonstrates a significant impact on these enzymes in non-target aquatic organisms.

Oxidative Stress Induction and Antioxidant Defense Modulation

Evaluation of Catalase and Superoxide (B77818) Dismutase Activity

Exposure to this compound can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. nih.gov This is reflected in the modulation of key antioxidant enzymes such as Catalase (CAT) and Superoxide Dismutase (SOD).

Superoxide Dismutase is the first line of defense, converting superoxide radicals into hydrogen peroxide. Catalase then catalyzes the decomposition of hydrogen peroxide into water and oxygen. Studies in various non-target organisms have consistently shown that this compound exposure alters the activity of these enzymes.

In zebrafish (Danio rerio), exposure to this compound and its metabolites significantly changed the activities of CAT and SOD in the liver and gills. nih.gov Similarly, in tubifex worms, the activities of CAT and SOD increased with rising concentrations of this compound. In rainbow trout (Oncorhynchus mykiss), liver CAT and SOD activities were also significantly affected by chronic this compound exposure. These alterations indicate that this compound induces the production of ROS, overwhelming the antioxidant defense system and causing cellular damage.

| Organism | Tissue | Enzyme | Observed Effect of this compound Exposure |

|---|---|---|---|

| Zebrafish (Danio rerio) | Liver, Gills | Catalase (CAT) | Activity significantly changed nih.gov |

| Zebrafish (Danio rerio) | Liver, Gills | Superoxide Dismutase (SOD) | Activity significantly changed nih.gov |

| Tubifex Worms (Tubifex tubifex) | Whole Body | Catalase (CAT) | Increased activity with increasing concentration |

| Tubifex Worms (Tubifex tubifex) | Whole Body | Superoxide Dismutase (SOD) | Increased activity with increasing concentration |

| Rainbow Trout (Oncorhynchus mykiss) | Liver | Catalase (CAT) | Activity significantly altered |

| Rainbow Trout (Oncorhynchus mykiss) | Liver | Superoxide Dismutase (SOD) | Activity significantly altered |

Assessment of Glutathione S-Transferase (GST) Activity

Glutathione S-Transferases (GSTs) are a family of enzymes integral to the detoxification of xenobiotics. Exposure to this compound has been shown to modulate GST activity in various non-target organisms, indicating an enzymatic response to the induced chemical stress.

In aquatic vertebrates, the effect on GST activity appears to be tissue-specific and dependent on the duration of exposure. For instance, in the livers and gills of zebrafish (Danio rerio), GST activity was significantly altered upon exposure to this compound and its primary metabolites, carbofuran and 3-hydroxycarbofuran (B132532). Similarly, studies on rainbow trout (Oncorhynchus mykiss) exposed to sublethal concentrations of this compound revealed significant alterations in liver GST activity, highlighting this enzyme's sensitivity to this compound exposure. These changes in GST activity are considered a key component of the cellular defense mechanism against the toxic effects of the pesticide.

In rats, subchronic exposure to this compound has been observed to deplete GST activity in the spleen, suggesting that prolonged exposure can overwhelm the detoxification capacity of this organ and contribute to immunotoxicity sciensage.info. The response of GSTs in insects to this compound and other insecticides is also a critical area of study, as increased GST activity can be a mechanism contributing to insecticide resistance nih.govphcogj.com.

The modulation of GST activity serves as a crucial biomarker for assessing the impact of this compound in ecotoxicological studies. Alterations in the activity of this enzyme reflect the organism's attempt to metabolize and eliminate the compound, though this response can vary significantly among different species and tissues.

Table 1: Effects of this compound on Glutathione S-Transferase (GST) Activity in Non-Target Organisms

| Organism | Tissue | Observed Effect on GST Activity |

|---|---|---|

| Zebrafish (Danio rerio) | Liver, Gills | Significantly altered |

| Rainbow Trout (Oncorhynchus mykiss) | Liver | Significantly altered |

| Rat | Spleen | Depleted/Decreased |

Quantification of Oxidative Stress Biomarkers (e.g., Malondialdehyde)

This compound exposure is widely associated with the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify them. A primary method for quantifying the resulting cellular damage is the measurement of lipid peroxidation, for which malondialdehyde (MDA) is a well-established biomarker.

In aquatic ecosystems, this compound and its metabolites have been shown to cause a significant increase in MDA content in the liver and gills of zebrafish (Danio rerio) niof-eg.comresearchgate.net. This elevation in MDA levels indicates that the pesticide induces oxidative damage to cell membranes through lipid peroxidation niof-eg.comresearchgate.net. Similar findings have been reported in other aquatic invertebrates, such as tubificid worms, where exposure to this compound resulted in increased concentrations of MDA, confirming its role as an inducer of oxidative stress mdpi.com.

Studies on rats have also demonstrated that subchronic exposure to this compound leads to a significant increase in MDA levels in the spleen, alongside the depletion of antioxidant enzymes sciensage.info. This suggests that this compound-induced oxidative stress is a key mechanism of its toxicity in mammals, contributing to tissue damage and immunotoxicity sciensage.info. The consistent observation of elevated MDA levels across different animal models underscores lipid peroxidation as a primary toxicological effect of this compound exposure.

Table 2: this compound-Induced Changes in Malondialdehyde (MDA) Levels

| Organism | Tissue/Organ | Effect on MDA Levels | Implication |

|---|---|---|---|

| Zebrafish (Danio rerio) | Liver, Gills | Greatly increased | Oxidative damage to cell membranes |

| Tubifex worms | Whole body | Increased | Induction of oxidative stress |

| Rat | Spleen | Increased | Lipid peroxidation and immunotoxicity |

Cellular and Subcellular Biochemical Alterations

Effects on Macromolecule Content (e.g., DNA, RNA, Protein, Glycogen)

Exposure to this compound can lead to significant alterations in the content and integrity of essential cellular macromolecules. These changes reflect the metabolic disturbances and cellular damage caused by the pesticide.

Research has demonstrated the genotoxic potential of this compound, with studies reporting DNA damage in exposed organisms. In the freshwater fish Cyprinus carpio, this compound induced the formation of micronuclei and caused DNA damage in gill cells, indicating its mutagenic and genotoxic capabilities echemi.com. The mechanism of DNA damage may involve the generation of ROS, which can lead to single and double-strand breaks in the DNA structure echemi.com.

Significant changes in energy-storing macromolecules have also been documented. In the freshwater fish Garra mullya, both acute and chronic exposure to this compound resulted in a marked decrease in the total glycogen, protein, and lipid content in liver and muscle tissues. This depletion suggests that under the stress of pesticide exposure, the fish utilizes these energy reserves to meet increased metabolic demands for detoxification and repair processes. The reduction in protein content may be due to impaired synthesis or increased proteolysis to supply amino acids for energy production mdpi.com. Similarly, in the prawn Macrobrachium rosenbergii, this compound exposure led to a decrease in protein concentration in the muscle and hepatopancreas semanticscholar.org.

These findings indicate that this compound disrupts major metabolic pathways, affecting energy storage and utilization, and poses a threat to the genetic integrity of non-target organisms.

Table 3: Impact of this compound on Macromolecule Content in Fish

| Macromolecule | Organism | Tissue | Observed Effect |

|---|---|---|---|

| DNA | Cyprinus carpio | Gill cells, Blood cells | Increased damage (Comet assay), Micronuclei formation |

| Protein | Garra mullya | Liver, Muscle | Decreased |

| Glycogen | Garra mullya | Liver, Muscle | Decreased |

| Lipid | Garra mullya | Liver, Muscle | Decreased |

Changes in Protein Electrophoretic Patterns (SDS-PAGE)

Information regarding the specific effects of this compound on the protein electrophoretic patterns as analyzed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) in non-target organisms is limited in the available scientific literature. While studies have confirmed that this compound exposure leads to a general decrease in total protein content in the tissues of organisms like fish, detailed analyses of changes in the expression of specific protein bands using SDS-PAGE have not been extensively reported. Such analysis could provide valuable insights into which specific proteins are up- or down-regulated in response to this compound-induced stress, potentially identifying specific stress proteins or enzymes involved in the toxic response.

Metabolism and Biotransformation in Non-Target Organisms

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The biotransformation of this compound is heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics. sci-hub.boxmdpi.commdpi.com In mammals, the metabolism of this compound in the liver primarily follows two main pathways: a detoxification route and an activation route. nih.govnih.govresearchgate.net

The primary metabolic pathways are:

Sulfur Oxidation Pathway (Detoxification): This involves the initial oxidation of the sulfur atom to form this compound sulfinamide. nih.govnih.gov

Carbofuran Pathway (Activation): This pathway involves the cleavage of the nitrogen-sulfur (N-S) bond, which results in the formation of Carbofuran and dibutylamine. nih.govnih.gov Carbofuran is a metabolite known to be more persistent and toxic than this compound itself. sci-hub.box

Specific CYP isoforms play distinct roles in these pathways. In humans, CYP3A4 is the predominant enzyme responsible for the activation of this compound to Carbofuran, accounting for an estimated 98% of this conversion. nih.govresearchgate.net The detoxification pathway to this compound sulfinamide is primarily catalyzed by CYP3A4 and CYP2B6, contributing 57% and 37%, respectively. nih.govresearchgate.net CYP3A5 and CYP2B6 show the highest efficiency in forming this compound sulfinamide, while CYP3A4 and CYP3A5 are most efficient in generating the toxic Carbofuran metabolite. nih.govresearchgate.netresearchgate.net The significant role of CYP3A4 is further confirmed by studies showing that ketoconazole, a specific inhibitor of CYP3A4, can inhibit the activation pathway by 90-97% and the detoxification pathway by 47-94%. nih.gov

Key Cytochrome P450 Isoforms in Human this compound Metabolism

| CYP Isoform | Metabolic Pathway | Primary Metabolite(s) | Contribution/Efficiency |

|---|---|---|---|

| CYP3A4 | Activation (Carbofuran Pathway) | Carbofuran | Predominantly catalyzes this pathway (98%) nih.govresearchgate.net |

| CYP3A4 | Detoxification (Sulfur Oxidation) | This compound sulfinamide | Contributes 57% to this pathway nih.govresearchgate.net |

| CYP2B6 | Detoxification (Sulfur Oxidation) | This compound sulfinamide | Contributes 37% to this pathway nih.govresearchgate.net |

| CYP3A5 | Activation & Detoxification | Carbofuran, this compound sulfinamide | Highly efficient in both pathways nih.govresearchgate.netresearchgate.net |

| CYP2C19 | Activation (Carbofuran Pathway) | Carbofuran | Moderate inhibition by this compound suggests interaction nih.gov |

| CYP1A1/2 | Activation (Carbofuran Pathway) | Carbofuran | Moderate inhibition by this compound suggests interaction nih.gov |

Formation of Conjugates (e.g., Glucuronide, Sulfate)

Following Phase I metabolism by CYP enzymes, the resulting metabolites of this compound can undergo Phase II conjugation reactions, which typically render them more water-soluble and facilitate their excretion from the body. researchgate.net In rats, a significant portion of this compound metabolites are excreted in the urine as conjugates. fao.org

Studies on rats administered with this compound have shown that the urinary metabolites consist of:

Glucuronide conjugates: 16-27%

Sulfate conjugates: 49-57%

Non-conjugates: 4-9%

This indicates that sulfation is a major conjugation pathway for this compound metabolites in rats. fao.org The metabolic process often involves hydrolysis and oxidation to form various phenol (B47542) metabolites, such as 7-phenol, 3-hydroxy-7-phenol, and 3-keto-7-phenol, which are then conjugated as sulfates or glucuronides before excretion. fao.org Enzymatic hydrolysis using β-glucuronidase and sulfatase is a common laboratory technique to release the parent metabolites from their conjugated forms for analysis. fao.org

Comparative Metabolite Profiles Across Species

The in vitro metabolism of this compound has been compared across hepatic microsomes from various mammalian species, including humans, rats, mice, dogs, rabbits, minipigs, and monkeys. nih.gov While there are general similarities, notable qualitative and quantitative differences exist.

Qualitative Differences in this compound Metabolites Across Species (in vitro)

| Metabolite | Human | Rat | Mouse | Dog | Rabbit | Minipig | Monkey |

|---|---|---|---|---|---|---|---|

| 3-hydroxycarbofuran | Major | Major | Major | Major | Major | Major | Major |

| 7-phenolcarbofuran | Not Detected | Not Detected | Not Detected | Not Detected | Detected | Not Detected | Not Detected |

| Carbofuran | Detected | Detected | Detected | Not Detected | Detected | Detected | Detected |

| 3-keto-7-phenolcarbofuran | Detected | Not Detected | Detected | Detected | Detected | Detected | Detected |

| 3-hydroxy-7-phenolcarbofuran | Detected | Not Detected | Not Detected | Detected | Detected | Detected | Detected |

Differences are also observed in the rates of metabolism. The intrinsic hepatic clearance (CLint) rates show moderate variation between species. For the Carbofuran pathway, there was a 2-fold difference between the lowest and highest species, a 2.7-fold difference for this compound sulfinamide formation, and a 6.2-fold difference for dibutylamine formation. nih.gov

Synergistic and Antagonistic Interactions of this compound and its Metabolites

The toxicological impact of this compound can be influenced by interactions with its own metabolites or other chemical compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the combined effect is reduced.

A study on zebrafish (Danio rerio) demonstrated synergistic effects on acute toxicity when this compound was combined with its main metabolites, Carbofuran and 3-hydroxycarbofuran. nih.gov Binary and ternary mixtures of these compounds showed additive index (AI) values ranging from 1.9 to 14.3, indicating a greater toxic effect than would be expected from each chemical alone. nih.gov This is particularly relevant as the metabolites Carbofuran and 3-hydroxycarbofuran were found to be more toxic to zebrafish than the parent this compound. nih.gov

Conversely, antagonistic interactions have also been observed. When adult male albino rats were treated with a combination of Profenofos and this compound, an antagonistic effect was suggested by the impact on certain biochemical parameters. who.int Such interactions could occur at the level of absorption, distribution, or elimination of the pesticides. who.int Understanding these interactions is crucial for assessing the real-world risks of pesticide combinations. who.int

Advanced Analytical Methodologies for Carbosulfan and Its Metabolites

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary instrumental methods for the analysis of carbosulfan (B1218777). These techniques offer robust and reliable quantification, each with specific detector pairings that enhance selectivity for this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) Developments

HPLC is a versatile technique for the analysis of carbamate (B1207046) pesticides like this compound, which can be thermally unstable and thus less suited for GC without derivatization. Various HPLC methods have been developed, employing different detection systems to achieve low detection limits and high specificity.

High-Performance Liquid Chromatography with Photodiode Array (PDA) detection is a widely used method for the analysis of various pesticides, including carbamates such as this compound. This technique allows for the simultaneous determination of multiple compounds and provides spectral information that can aid in the confirmation of analyte identity. HPLC-PDA has been utilized to examine the persistence behavior of this compound in paddy following foliar treatments ijacskros.com. While specific validation parameters for this compound using HPLC-PDA are not extensively detailed in the provided research, the general applicability of the method for carbamate pesticides is well-established ijacskros.com. The validation of HPLC-PDA methods for other pesticides in similar matrices demonstrates the technique's capabilities, often showing acceptable relative recoveries and precision researchgate.net.

For enhanced sensitivity and selectivity, HPLC with post-column fluorescence derivatization is a proven analytical method for carbamate pesticides nih.gov. This technique is particularly effective for determining this compound residues in complex matrices like citrus crops nih.gov. The methodology involves a post-column reactor system where the this compound is first hydrolyzed to carbofuran (B1668357). A subsequent basic hydrolysis step liberates methylamine, which is then derivatized with a fluorogenic reagent, such as o-phthalaldehyde (OPA) and N,N-dimethyl-2-mercaptoethylamine fao.orgfao.org. The resulting fluorescent derivative is then detected at specific excitation and emission wavelengths, typically around 330 nm and 465 nm, respectively fao.org. This approach provides an automated and specific analytical method, though it requires careful handling during the extraction phase due to the volatile and acid-labile nature of this compound nih.gov.

The validation of analytical methods is essential to ensure their accuracy, precision, and reliability for the intended purpose. For this compound, methods have been validated across a range of agricultural products.

Paddy (Rice): A method for the rapid determination of this compound and its metabolites in polished rice has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) cabidigitallibrary.org. The validation of this method demonstrated excellent performance characteristics suitable for routine monitoring cabidigitallibrary.org.

HPLC-MS/MS Method Validation for this compound in Polished Rice

| Validation Parameter | Result | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.3 to 1.7 µg/kg | cabidigitallibrary.org |

| Limit of Quantification (LOQ) | 1.0 to 5.0 µg/kg | cabidigitallibrary.org |

| Recovery (at 1, 10, 100 µg/kg) | 72.0% to 99.6% | cabidigitallibrary.org |

| Relative Standard Deviation (RSD) | 0.6% to 12% | cabidigitallibrary.org |

| Correlation Coefficient (r) | > 0.998 | cabidigitallibrary.org |

Tea: A study focused on developing and validating a method for the analysis of this compound residues in tea using liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.net. The method, which utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach, was shown to be accurate and reproducible, complying with international validation guidelines researchgate.net.

LC-MS/MS Method Validation for this compound in Tea

| Validation Parameter | Result | Reference |

|---|---|---|

| Linear Working Range | 0.005 - 0.250 mg/kg | researchgate.net |

| Correlation Coefficient (r²) | 0.999 | researchgate.net |

| Recovery (at 0.040, 0.100, 0.200 mg/kg) | 70% - 120% | researchgate.net |

| Relative Standard Deviation (RSD) | < 6% | researchgate.net |

| Limit of Detection (LOD) | 0.004 mg/kg | researchgate.net |

| Limit of Quantification (LOQ) | 0.005 mg/kg | researchgate.net |

Orange: Several methods have been validated for the determination of this compound and its metabolites in oranges. An HPLC method with post-column fluorescence derivatization demonstrated good recoveries for residue levels between 0.03 and 0.25 µg/kg nih.gov. Additionally, a liquid chromatography ion-trap triple-stage mass spectrometry (LC-MS³) method was validated, providing comprehensive data on quantification limits and recovery researchgate.net.

Method Validation for this compound in Oranges

| Method | Validation Parameter | Result | Reference |

|---|---|---|---|

| HPLC with Post-Column Fluorescence | Recovery | 66% to 98% | nih.gov |

| Analyte Level | 0.03 to 0.25 µg/kg | nih.gov | |

| LC-MS³ | Limit of Quantification (LOQ) | 0.01 to 0.07 mg/kg | researchgate.net |

| Recovery | 55% to 90% | researchgate.net | |

| Relative Standard Deviation (RSD) | 8% to 19% | researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography is another powerful technique for pesticide residue analysis. While carbamates can be thermally labile, methods have been developed for the direct determination of this compound and its primary metabolite, carbofuran.

Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (NPD), also known as a nitrogen-selective detector, is highly effective for the analysis of nitrogen-containing pesticides like this compound scioninstruments.com. This detector offers high selectivity and sensitivity towards compounds containing nitrogen and phosphorus scioninstruments.com. A multi-residue method for the simultaneous determination of 25 fungicides and insecticides, including nitrogen-containing pesticides, in soil was developed using GC-NPD nih.gov. This method demonstrated good linearity and recovery for the compounds studied nih.gov. Research has also established GC-based methods for determining this compound and carbofuran residues in various matrices such as plants, soil, and water nih.gov. One study reported a detection limit for this compound of 0.0063 ppm using a QuEChERS extraction method followed by GC-NPD analysis researchgate.net.

GC-NPD Multi-Residue Method Validation in Soil

| Validation Parameter | Result | Reference |

|---|---|---|

| Average Recovery | 68.5% to 112.1% | nih.gov |

| Relative Standard Deviation (RSD) | 1.8% to 6.2% | nih.gov |

| Detection Limit | 0.1 to 10.4 µg/kg | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the determination of this compound and its primary metabolite, Carbofuran, in a variety of matrices including plants, soil, and water. jocpr.comnih.govacs.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis of this compound, sample preparation is a critical first step. For instance, derivatization of phenolic metabolites with pentafluorobenzyl bromide (PFBB) and ethylation of 3-hydroxy-7-phenol may be employed, with subsequent analysis by GC-MS in electron ionization mode, using single-ion monitoring for quantification. researchgate.net Another approach involves a temperature-programmable inlet on-column injection to minimize thermal decomposition of this compound and its derivatives during analysis. nih.gov

GC-MS has been effectively used to study the fragmentation of this compound. Upon analysis, this compound can break down to yield Carbofuran as the main product. acs.org Other minor fragmentation products that have been identified include carbofuran phenol (B47542) and dibutylamine, which result from hydrolysis and oxidation. acs.org The presence of N-nitroso-dibutylamine has also been detected in certain formulations, potentially arising from the manufacturing process. acs.org

The technique is sensitive enough for residue analysis, with reported limits of determination and detection for this compound and its metabolites in tissues being 0.05 mg/kg and 0.005 mg/kg, respectively. eurl-pesticides.eu Field experiments have utilized GC-MS to investigate the dissipation of Carbofuran and its metabolite 3-hydroxy carbofuran in soil and maize plants, demonstrating the method's utility in environmental fate studies. researchgate.net

Table 1: GC-MS Instrumentation and Conditions for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890 B | acs.org |

| Mass Spectrometer | Agilent 5977 A MSD | acs.org |

| Column | Fused silica capillary column (30 m × 0.025 mm HP-5-0.25 microm) | acs.org |

| Detector | Thermionic-nitrogen-phosphorus detector or mass spectrometric detector | acs.orgeurl-pesticides.eu |

| Sample Preparation | Extraction with dichloromethane, clean-up on aminopropyl solid-phase extraction (SPE) column, derivatization with pentafluorobenzyl bromide (PFBB) for phenolic metabolites. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of this compound and its metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities, often negating the need for derivatization.

LC-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of this compound residues in various matrices, including tea, citrus fruits, and dates. researchgate.netnih.govnih.gov This technique offers excellent sensitivity and selectivity, making it ideal for trace-level analysis. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a commonly used sample preparation approach prior to LC-MS/MS analysis of this compound. eurl-pesticides.euresearchgate.net For tea samples, this involves extraction with acidified acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) clean-up using a combination of primary secondary amine (PSA), graphitized carbon black (GCB), and C18 sorbents. researchgate.net

Method validation studies have demonstrated the robustness of LC-MS/MS for this compound analysis. For instance, in tea, a linear working range of 0.005-0.250 mg/kg with a correlation coefficient of 0.999 has been established. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.004 mg/kg and 0.005 mg/kg, respectively. researchgate.net Recovery rates typically fall within the acceptable range of 70-120%, with relative standard deviations (RSD) below 6%. researchgate.net In a study on date palm fruit, an HPLC-MS/MS method showed excellent linearity (R² > 0.998), low LODs (0.001–0.04 μg/kg), and LOQs (0.003-0.1 μg/kg), with high recoveries of 92-103%. nih.gov

A comparison of different mass analyzers revealed that a triple quadrupole (QqQ) instrument provides significantly higher sensitivity for this compound and its metabolites compared to single quadrupole, ion trap (QIT), and quadrupole time-of-flight (QqTOF) instruments. nih.gov The LOD for this compound using a QqQ system was reported to be as low as 0.04 to 0.4 µg/kg. nih.gov

Table 2: Performance of LC-MS/MS for this compound Residue Quantification in Tea

| Parameter | Value | Reference |

|---|---|---|

| Linear Working Range | 0.005-0.250 mg/kg | researchgate.net |

| Correlation Coefficient (R²) | 0.999 | researchgate.net |

| Limit of Detection (LOD) | 0.004 mg/kg | researchgate.net |

| Limit of Quantification (LOQ) | 0.005 mg/kg | researchgate.net |

| Recovery | 70-120% | researchgate.net |

| Relative Standard Deviation (RSD) | < 6% | researchgate.net |

Liquid Chromatography-Ion Trap Mass Spectrometry (LC-MSn) is a valuable technique for the structural elucidation and identification of this compound metabolites. nih.govresearchgate.net This method allows for multiple stages of mass spectrometry (MSn), providing detailed fragmentation information that aids in the identification of unknown compounds.

A study utilizing LC-MSn successfully identified this compound and seven of its metabolites in oranges following pressurized liquid extraction (PLE) with dichloromethane. nih.govresearchgate.net The main degradation products identified were Carbofuran, 3-hydroxycarbofuran (B132532), 3-ketocarbofuran (B117061), and dibutylamine. nih.gov The interpretation of the fragmentation pathways based on the mass spectra enabled the structural elucidation of these compounds. nih.govresearchgate.net The analytical method using PLE and LC-MS³ was validated, with limits of quantification (LOQ) ranging from 0.01 to 0.07 mg kg⁻¹. nih.govresearchgate.net At these levels, recoveries were between 55% and 90%, with relative standard deviations (RSDs) from 8% to 19% for five replicate analyses. nih.govresearchgate.net While LC-MSn is powerful for identification, it is noted that the proposed fragmentation pathways and ion structures may require further verification by exact mass measurements. nih.govresearchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS) is an advanced analytical technique that offers high mass accuracy and resolution, making it highly suitable for the identification and confirmation of pesticide residues and their metabolites. nih.govacs.org This technique has been successfully applied to the analysis of this compound and seven of its main metabolites: Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, 3-hydroxy-7-phenol carbofuran, 3-keto-7-phenolcarbofuran, 7-phenolcarbofuran, and dibutylamine. nih.gov

An analytical method was developed using pressurized liquid extraction (PLE) followed by LC-QqTOF-MS in positive ion mode. nih.govacs.org This method allows for the unequivocal identification and quantification of the target compounds in food matrices such as oranges, potatoes, and rice, at levels well below the concern level of 0.05 mg/kg for the sum of this compound, Carbofuran, and 3-hydroxycarbofuran. nih.govacs.org

The method demonstrated good precision, with relative standard deviations for repeatability (within-day) ranging from 5% to 11% and for reproducibility (interday) from 8% to 13%. nih.gov PLE recoveries were in the range of 55% to 94%. nih.gov The limits of quantification varied from 10 µg/kg for this compound, Carbofuran, 3-hydroxycarbofuran, and dibutylamine, to 70 µg/kg for 3-keto-7-phenolcarbofuran. nih.gov Field degradation studies using this method have shown that Carbofuran, 3-hydroxycarbofuran, and dibutylamine are the primary degradation products of this compound in the environment. nih.govacs.org

Spectrophotometric and Spectroscopic Approaches

UV-Visible Spectrophotometric Methods for Determination

UV-Visible spectrophotometry offers a simple, cost-effective, and accessible alternative for the determination of this compound in various environmental samples. jocpr.com These methods are typically based on the alkaline hydrolysis of this compound to its corresponding phenol, which is then reacted with a chromogenic reagent to produce a colored compound that can be quantified spectrophotometrically. jocpr.comasianpubs.org

One such method involves the coupling of the hydrolyzed phenol with diazotized 4-methylaniline in an alkaline medium. jocpr.com This reaction forms a yellow-colored species with a maximum absorbance (λmax) at 475 nm, which is extractable into chloroform. jocpr.com The method obeys Beer's law over a concentration range of 0.5-10 µg/ml. jocpr.com The molar absorptivity and Sandell's sensitivity for this method were found to be 2.292 x 10⁴ l mol⁻¹ cm⁻¹ and 0.0166 µg cm⁻², respectively. jocpr.com

Another spectrophotometric method utilizes the oxidative coupling of the phenolic product with 2,4-dimethoxy aniline in the presence of acidified potassium dichromate (K₂Cr₂O₇). asianpubs.org The resulting dye product is extracted into chloroform and its absorbance is measured at 430 nm. asianpubs.org

Table 3: Characteristics of a UV-Visible Spectrophotometric Method for this compound Determination

| Parameter | Value | Reference |

|---|---|---|

| Principle | Alkaline hydrolysis followed by coupling with diazotized 4-methylaniline | jocpr.com |

| Wavelength of Maximum Absorbance (λmax) | 475 nm | jocpr.com |

| Beer's Law Range | 0.5-10 µg/ml | jocpr.com |

| Molar Absorptivity | 2.292 x 10⁴ l mol⁻¹ cm⁻¹ | jocpr.com |

| Sandell's Sensitivity | 0.0166 µg cm⁻² | jocpr.com |

Sample Preparation and Extraction Techniques

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and effectiveness. It streamlines sample preparation into two main stages: a solvent extraction with salting-out, followed by a dispersive solid-phase extraction (dSPE) cleanup step. This approach has been widely adapted for the analysis of this compound and its metabolites in a variety of complex food and environmental matrices.

The initial extraction is typically performed using acetonitrile, which is effective at extracting a broad range of pesticides, including this compound. The choice of buffering salts is critical and is often tailored to the specific analytes and matrix. For this compound analysis, both acetate-buffered (AOAC Official Method 2007.01) and citrate-buffered (EN 15662) versions of the QuEChERS method are utilized. For instance, in the analysis of tea, a challenging matrix, this compound residues have been successfully extracted using acidified acetonitrile buffered with sodium acetate.

A significant modification for the analysis of this compound and its related pro-pesticides (e.g., benfuracarb, furathiocarb) involves an acid-induced conversion. After the initial QuEChERS extraction, the extract is acidified (e.g., with sulfuric acid) and heated. This step quantitatively hydrolyzes this compound and its precursors into the more stable and readily analyzable metabolite, carbofuran. This simplifies the final analytical determination, as it reduces the number of target compounds from five to two (carbofuran and 3-hydroxycarbofuran).

The second stage, dSPE cleanup, is crucial for removing co-extracted matrix components that can interfere with chromatographic analysis and damage instrumentation. The selection of dSPE sorbents is dictated by the composition of the sample matrix.

Primary Secondary Amine (PSA): This is the most common sorbent used for cleaning up fruit and vegetable extracts. It effectively removes organic acids, sugars, and some fatty acids that might interfere with the analysis.

Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments, such as chlorophyll and carotenoids, from extracts. This is particularly important for green vegetables and deeply colored fruits. However, caution is advised as GCB can adsorb planar pesticides, potentially leading to lower recoveries if not used judiciously.

C18 (Octadecylsilane): This sorbent is added for matrices with high-fat content. Its non-polar nature allows it to effectively remove lipids and other non-polar interferences.

For highly complex matrices like tea, a combination of these sorbents is often necessary. A validated method for this compound in tea utilized a dSPE cleanup step with a mixture of PSA, GCB, and C18 to ensure a clean extract suitable for LC-MS/MS analysis. The versatility of the QuEChERS approach allows for such modifications, making it a rugged and effective method for this compound residue analysis across diverse sample types.

Table 3: Common dSPE Sorbents in QuEChERS for this compound Analysis

| Sorbent | Primary Function | Target Matrix Components | Relevance to this compound Analysis |

| Primary Secondary Amine (PSA) | Weak anion exchanger | Organic acids, sugars, fatty acids | General purpose cleanup for most fruit and vegetable matrices. |

| C18 (Octadecylsilane) | Reverse-phase retention | Non-polar interferences (lipids, fats, waxes) | Essential for high-fat matrices to prevent contamination and matrix effects. |

| Graphitized Carbon Black (GCB) | Adsorption | Pigments (chlorophyll, carotenoids), sterols | Used for pigmented matrices like tea and leafy greens to reduce interference. |

Analytical Method Validation and Performance Metrics

The validation of analytical methods is a critical process to ensure the reliability, accuracy, and robustness of data generated for the detection and quantification of this compound and its metabolites. This process involves evaluating several key performance metrics to demonstrate that a method is suitable for its intended purpose.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. Establishing these limits is fundamental for any quantitative analytical method.

Various analytical techniques have been employed to determine the LOD and LOQ for this compound and its primary metabolites, such as carbofuran and 3-hydroxycarbofuran, in a range of sample types. For instance, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed for analyzing this compound residues in tea established an LOD of 0.004 mg/kg and an LOQ of 0.005 mg/kg researchgate.net. In another study using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for date palm fruit, the method demonstrated excellent sensitivity with LODs ranging from 0.001–0.04 μg/kg and LOQs from 0.003-0.1 μg/kg for this compound and its metabolites nih.gov.

Gas chromatography has also been utilized, with a validated method for rice field ecosystem samples (brown rice, rice straw, paddy water, and soil) reporting varying LOQs for this compound and its metabolites. For example, in brown rice, the LOQs were 0.011 mg/kg for this compound, 0.016 mg/kg for carbofuran, and 0.031 mg/kg for 3-hydroxy carbofuran nih.govtandfonline.com. A study on oranges using Liquid Chromatography with Ion-Trap Mass Spectrometry (LC-IT-MS³) established LOQs that ranged from 0.01 to 0.07 mg/kg for this compound and seven of its metabolites researchgate.netresearchgate.net. Furthermore, micellar electrokinetic chromatography coupled with a UV-Vis detector reported a detection limit (S/N = 3) of 4.0 μM for this compound nih.gov.

The following table summarizes the LOD and LOQ values for this compound and its metabolites across different matrices and analytical methods.

| Analyte(s) | Matrix | Analytical Method | LOD | LOQ |

|---|---|---|---|---|

| This compound | Tea | LC-MS/MS | 0.004 mg/kg | 0.005 mg/kg researchgate.net |

| This compound and metabolites | Date Palm Fruit | HPLC-MS/MS | 0.001–0.04 μg/kg | 0.003–0.1 μg/kg nih.gov |

| This compound | Brown Rice | Gas Chromatography | - | 0.011 mg/kg nih.govtandfonline.com |

| Carbofuran | Brown Rice | Gas Chromatography | - | 0.016 mg/kg nih.govtandfonline.com |

| 3-hydroxy carbofuran | Brown Rice | Gas Chromatography | - | 0.031 mg/kg nih.govtandfonline.com |

| This compound and 7 metabolites | Oranges | LC-IT-MS³ | - | 0.01 to 0.07 mg/kg researchgate.netresearchgate.net |

| This compound | General Commodities | HPLC-PCD | - | 0.05 mg/kg fao.org |

| This compound | Milk | HPLC-PCD | - | 0.02 mg/kg fao.org |

Accuracy, Precision, and Recovery Assessment in Complex Matrices

Accuracy, precision, and recovery are paramount metrics for validating the performance of an analytical method, especially within complex matrices like food, soil, and water, which contain numerous interfering substances. Accuracy refers to the closeness of a measured value to a known or true value. Precision measures the reproducibility of the results, often expressed as the relative standard deviation (RSD). Recovery is the percentage of the true concentration of an analyte that is measured by the analytical method.

Studies consistently demonstrate that modern analytical methods can achieve high levels of accuracy and precision for this compound analysis. In date palm fruit, a method using HPLC-MS/MS showed recovery values between 92% and 103% with RSDs of 1–9% nih.gov. This performance was noted as superior when compared to other studies that reported recoveries of 72.71–105.07% with RSDs of 2–8.8% nih.gov. For this compound in tea, an LC-MS/MS method yielded recoveries from 92% to 100%, with an RSD below 6% researchgate.net.

Analysis in rice field ecosystem components, including brown rice, rice straw, paddy water, and soil, showed average recoveries ranging from 72.71% to 105.07%, with RSDs between 2.00% and 8.80% nih.govtandfonline.com. In a study on oranges, recoveries for this compound and its metabolites were found to be between 55% and 90%, with RSDs for replicate analyses ranging from 8% to 19% researchgate.netresearchgate.net. Another method for analyzing tomato samples reported significant recovery within the range of 97.00–99.33% and an RSD of 3.42% to 4.52% researchgate.net. The analysis of a carbofuran-spiked rice sample using micellar electrokinetic chromatography also showed excellent repeatability (3.3%) and recovery (95.5 ± 1.4%) nih.gov.

The following table provides a summary of recovery and precision data from various studies.

| Analyte(s) | Matrix | Spiking Level(s) | Recovery (%) | Precision (RSD %) |

|---|---|---|---|---|

| This compound and metabolites | Date Palm Fruit | 0.5 µg/kg and 10 µg/kg | 92 - 103 nih.gov | 1 - 9 nih.gov |

| This compound | Tea | 0.040, 0.100, and 0.200 mg/kg | 92 - 100 researchgate.net | < 6 researchgate.net |

| This compound, Carbofuran, 3-hydroxy carbofuran | Brown Rice, Rice Straw, Paddy Water, Soil | Not specified | 72.71 - 105.07 nih.govtandfonline.com | 2.00 - 8.80 nih.govtandfonline.com |

| This compound and metabolites | Oranges | 0.01 to 0.07 mg/kg | 55 - 90 researchgate.netresearchgate.net | 8 - 19 researchgate.netresearchgate.net |

| This compound | Tomato | Not specified | 97.00 - 99.33 researchgate.net | 3.42 - 4.52 researchgate.net |

| Carbofuran | Rice | Not specified | 95.5 ± 1.4 nih.gov | 3.3 (repeatability) nih.gov |

Mitigation of Matrix Effects and Interferences

Matrix effects are a significant challenge in analytical chemistry, particularly when using sensitive techniques like LC-MS/MS. This phenomenon occurs when components of the sample matrix, other than the analyte of interest, alter the ionization efficiency of the analyte, leading to either signal suppression or enhancement analchemres.orgnih.gov. This can compromise the accuracy and reliability of the analytical results analchemres.org.

Several strategies are employed to mitigate matrix effects in the analysis of this compound and its metabolites. One of the most common and effective approaches is the use of matrix-matched calibration standards researchgate.netanalchemres.org. This involves preparing calibration standards in a blank matrix extract that is free of the target analyte but is otherwise identical to the samples being analyzed. This helps to compensate for the signal alterations caused by the matrix components.

Effective sample preparation and cleanup are also crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has demonstrated efficiency for complex matrices like dates nih.gov. The method uses a combination of salting-out and dispersive solid-phase extraction (d-SPE) to efficiently remove many matrix interferents nih.gov. The choice of cleanup sorbents in d-SPE, such as primary secondary amine (PSA), graphitized carbon black (GCB), and C18, is optimized to remove specific interferences like sugars, pigments, and lipids from the sample extract researchgate.net.